molecular formula C11H13BrCl2N2O B8035281 (3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride

(3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B8035281
M. Wt: 340.04 g/mol
InChI Key: INYSHCNBGBTDRG-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a piperazine moiety attached to the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzoyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3-bromo-5-chlorobenzoyl chloride is added dropwise to a solution of piperazine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then washed with water and the organic layer is separated. The solvent is evaporated to obtain the crude product, which is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to a methanol group, or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield alcohols or carboxylic acids.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its potential activity as a receptor ligand, particularly for serotonin and dopamine receptors.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to serotonin and dopamine receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a piperazine ring.

    (3-Bromo-5-chlorophenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The presence of both bromine and chlorine atoms on the phenyl ring, along with the piperazine moiety, gives (3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone hydrochloride unique chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYSHCNBGBTDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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